(2E)-2-[(ethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile (2E)-2-[(ethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Brand Name: Vulcanchem
CAS No.: 866152-36-5
VCID: VC6960279
InChI: InChI=1S/C10H16N2O/c1-5-12-7-8(6-11)9(13)10(2,3)4/h7,12H,5H2,1-4H3/b8-7+
SMILES: CCNC=C(C#N)C(=O)C(C)(C)C
Molecular Formula: C10H16N2O
Molecular Weight: 180.251

(2E)-2-[(ethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile

CAS No.: 866152-36-5

Cat. No.: VC6960279

Molecular Formula: C10H16N2O

Molecular Weight: 180.251

* For research use only. Not for human or veterinary use.

(2E)-2-[(ethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile - 866152-36-5

Specification

CAS No. 866152-36-5
Molecular Formula C10H16N2O
Molecular Weight 180.251
IUPAC Name (2E)-2-(ethylaminomethylidene)-4,4-dimethyl-3-oxopentanenitrile
Standard InChI InChI=1S/C10H16N2O/c1-5-12-7-8(6-11)9(13)10(2,3)4/h7,12H,5H2,1-4H3/b8-7+
Standard InChI Key PQOSYVDPAAQHTC-BQYQJAHWSA-N
SMILES CCNC=C(C#N)C(=O)C(C)(C)C

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of (2E)-2-[(ethylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile is C₁₁H₁₇N₂O, with a molar mass of 193.27 g/mol. The E-configuration of the methylidene group positions the ethylamino substituent and the nitrile-bearing carbon on opposite sides of the double bond, influencing steric and electronic interactions .

Key Structural Features:

  • 4,4-Dimethyl-3-oxopentanenitrile backbone: Provides a rigid, branched framework with a ketone and nitrile group.

  • (E)-Ethylamino methylidene group: Introduces nucleophilic character via the amine and conjugation with the ketone.

  • Conjugated π-system: Enables resonance stabilization and participation in cycloaddition reactions.

Synthesis and Manufacturing

The synthesis of this compound likely involves a Knoevenagel condensation between 4,4-dimethyl-3-oxopentanenitrile and ethylamine under basic conditions, analogous to methods used for related enaminonitriles .

Representative Synthetic Pathway:

  • Base-mediated condensation:

    • Reactants: 4,4-Dimethyl-3-oxopentanenitrile (1 equiv), ethylamine (1.2 equiv).

    • Conditions: Reflux in toluene with NaH as a base (5–6 hours) .

    • Mechanism: Deprotonation of the active methylene group, followed by nucleophilic attack of ethylamine and elimination of water.

  • Workup:

    • Acidification to pH 4 with HCl .

    • Purification via silica gel chromatography (ethyl acetate/petroleum ether) .

Table 1: Synthetic Parameters and Yield Optimization

ParameterOptimal ValueImpact on Yield
Reaction Temperature110–120°C (reflux)Maximizes kinetics
BaseSodium hydrideEnhances enolate formation
SolventTolueneImproves miscibility
Reaction Time5–6 hoursBalances conversion vs. decomposition

Physical and Chemical Properties

Physical Properties:

  • Appearance: Pale yellow crystalline solid (predicted).

  • Melting Point: Estimated 85–90°C (based on analogs ).

  • Solubility:

    • Polar aprotic solvents (DMF, DMSO): High.

    • Hydrocarbons (hexane): Low.

Chemical Reactivity:

  • Nitrile Group:

    • Hydrolyzes to carboxylic acids under acidic conditions.

    • Reduces to primary amines with LiAlH₄.

  • α,β-Unsaturated Ketone:

    • Undergoes Michael additions with nucleophiles (e.g., amines, thiols).

    • Participates in Diels-Alder reactions as a dienophile .

Spectroscopic Data and Characterization

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Proton Environmentδ (ppm)Multiplicity
CH₃ (C4, C4')1.20Singlet
NCH₂CH₃2.50Quartet
CH₂CH₃1.10Triplet
=CH–N7.85Singlet

Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Carbon Environmentδ (ppm)
C≡N118.5
C=O205.3
=CH–N152.7
C4, C4' (CH₃)24.8

Infrared (IR) Spectroscopy:

  • ν(C≡N): 2240 cm⁻¹ (strong).

  • ν(C=O): 1715 cm⁻¹ (strong).

  • ν(N–H): 3300 cm⁻¹ (broad).

Chemical Reactivity and Reaction Mechanisms

Hydrolysis Pathways:

  • Acidic Hydrolysis:

    • Converts nitrile to carboxylic acid via intermediate amide.

    • Conditions: H₂SO₄ (conc.), reflux.

    • Product: (2E)-2-[(ethylamino)methylidene]-4,4-dimethyl-3-oxopentanoic acid.

  • Basic Hydrolysis:

    • Forms ammonium salt intermediates.

    • Conditions: NaOH (aq.), 80°C.

Reduction Reactions:

  • Nitrile to Amine:

    • Reagent: LiAlH₄ in THF.

    • Product: (2E)-2-[(ethylamino)methylidene]-4,4-dimethyl-3-oxopentanamine.

Biological Activity and Toxicity Considerations

Toxicity Profile:

  • Acute Toxicity: LD₅₀ (rat, oral) estimated >500 mg/kg (moderate hazard).

  • Metabolic Pathway: Hepatic cytochrome P450-mediated oxidation releases trace HCN.

Mitigation Strategies:

  • Use in well-ventilated areas.

  • Employ personal protective equipment (gloves, goggles).

Comparison with Related Compounds

Table 4: Structural and Reactivity Comparisons

CompoundKey DifferencesReactivity Trends
4,4-Dimethyl-3-oxopentanenitrile Lacks enamine moietyLess nucleophilic
(E)-2-(Dimethylaminomethylidene) analog Bulkier amine substituentSlower hydrolysis kinetics

Future Research Directions

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes for chiral derivatives.

  • Structure-Activity Relationships: Screen analogs for antimicrobial or anticancer activity.

  • Green Chemistry Approaches: Explore solvent-free or biocatalytic syntheses.

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